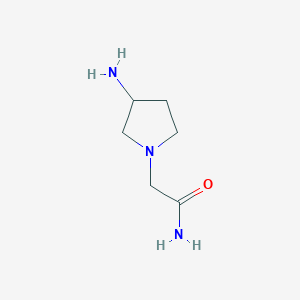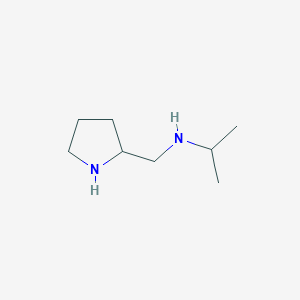
Isopropyl-pyrrolidin-2-ylmethyl-amine
Descripción general
Descripción
Isopropyl-pyrrolidin-2-ylmethyl-amine is a compound with the molecular formula C9H20N2 . It is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Size Exclusion Chromatography (SEC) and Mass Spectrometry . These techniques can detect both high molecular weight species belonging to aggregates and low molecular weight species representing degradation products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 156.27 g/mol . Other properties such as solubility, permeability, and stability can be analyzed using various techniques .Aplicaciones Científicas De Investigación
Anticancer Potential
Isopropyl-pyrrolidin-2-ylmethyl-amine derivatives have shown potential as anticancer agents. Specifically, analogues substituted at the pyrazine ring exhibited potent and selective inhibition of 3-phosphoinositide-dependent kinase (PDK1), a kinase implicated in cancer progression. This was achieved through structure-based drug design, leading to improved potency and selectivity against PI3Kα, a key player in the PI3K/AKT-pathway, which is often deregulated in cancer. These compounds demonstrated cellular potency by inhibiting AKT phosphorylation and antiproliferative activity against tumor cell lines (Murphy et al., 2011).
Chemical Synthesis and Structural Analysis
This compound compounds were also involved in chemical reactions leading to the formation of new compounds. For example, reactions with aromatic amines led to a pyrroledione-pyrroledione recyclization, forming specific pyrrolidine carboxylates. The crystal and molecular structure of these compounds were elucidated using X-ray diffraction analysis, highlighting their potential in synthetic chemistry (Silaichev et al., 2010).
Organic Chemistry and Ligand Synthesis
In organometallic chemistry, isopropyl[(2-pyridyl)alkyl]amines, including this compound, were used in reactions with aqueous solutions of NaAuCl(4) to form gold(III) complexes. These complexes demonstrated stability and potential as precursors to various chemical compounds, highlighting the versatility of this compound in ligand synthesis (Schouteeten et al., 2006).
NMR Spectroscopy Studies
Studies involving NMR spectroscopy have utilized this compound derivatives to understand the chemical shifts in N-alkyl-morpholines and -pyrrolidines. These studies have helped to evaluate the alpha and beta effects of the amine moieties, contributing to a better understanding of the factors affecting these effects in organic molecules (Ahmed et al., 1978).
Propiedades
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-6-8-4-3-5-9-8/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYMCBUDLMNOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623366 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093686-48-6 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)


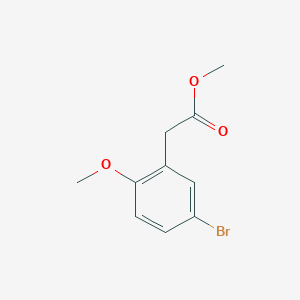


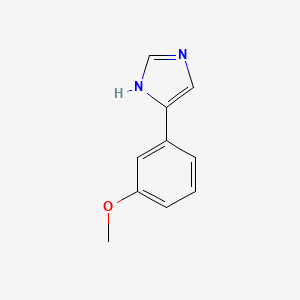
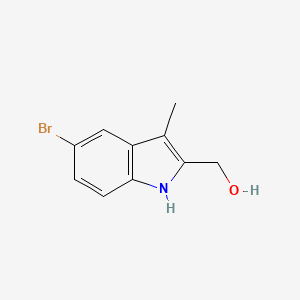

![2-Chlorooxazolo[4,5-b]pyridine](/img/structure/B1370745.png)

![Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1370748.png)

